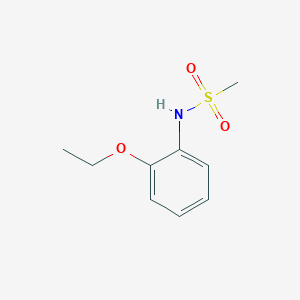

N-(2-ethoxyphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-13-9-7-5-4-6-8(9)10-14(2,11)12/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKCSKLXYWTBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-(2-ethoxyphenyl)methanesulfonamide

Introduction

N-(2-ethoxyphenyl)methanesulfonamide is a sulfonamide-containing organic compound with the molecular formula C9H13NO3S.[1] As with any potential therapeutic agent, a thorough understanding of its thermodynamic stability is paramount for drug development professionals. The stability of a drug substance directly influences its safety, efficacy, and shelf-life, making its comprehensive evaluation a critical component of the development process.[2] This guide provides a detailed exploration of the methodologies used to assess the thermodynamic stability of this compound, offering insights into experimental design, data interpretation, and potential degradation pathways.

The core of this investigation revolves around subjecting the molecule to a battery of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4] These forced degradation studies are designed to elucidate the intrinsic stability of the molecule and identify potential degradation products.[2] By understanding how the compound behaves under thermal, hydrolytic, oxidative, and photolytic stress, we can predict its long-term stability, inform formulation development, and establish appropriate storage conditions.

Part 1: Foundational Stability Assessment: Thermal Analysis

Thermal analysis techniques are indispensable tools in the initial assessment of a drug substance's stability.[5] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into the material's physical and chemical behavior as a function of temperature.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining melting point, purity, and the presence of polymorphs.[7]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge. The temperature range should be sufficient to encompass any thermal events, for example, from 25°C to 300°C.

-

Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset and peak maximum of an endotherm can indicate the melting point.

Causality Behind Experimental Choices: A controlled heating rate ensures uniform temperature distribution within the sample. The nitrogen atmosphere prevents oxidative degradation during the analysis, allowing for the observation of purely thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[8] It is used to determine the thermal stability and decomposition temperature of the drug substance.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.[8]

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Causality Behind Experimental Choices: The use of a slightly larger sample size compared to DSC can provide a more representative measure of bulk thermal decomposition. The nitrogen purge is again crucial to prevent oxidation.

Caption: Workflow for Thermal Analysis.

Part 2: Intrinsic Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability assessment.[9] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify degradation products and pathways.[2] The goal is to achieve 5-20% degradation to obtain meaningful data without completely destroying the molecule.[3][10]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[11] The stability of sulfonamides is known to be pH-dependent, with increased susceptibility to degradation in acidic conditions.[12][13]

Experimental Protocol: Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.[12] Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 M sodium hydroxide.[12] Incubate under the same conditions as the acid hydrolysis.

-

Neutral Hydrolysis: Dissolve the compound in purified water and incubate under the same conditions.

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality Behind Experimental Choices: The use of 0.1 M acid and base provides sufficiently harsh conditions to promote degradation within a reasonable timeframe. Elevated temperature accelerates the degradation process.[4] A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.

Oxidative Stability

Oxidative degradation can occur through exposure to oxygen or oxidizing agents.

Experimental Protocol: Oxidative Degradation

-

Solution Preparation: Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Condition: Add a solution of 3% hydrogen peroxide to the drug solution.[14]

-

Incubation: Keep the solution at room temperature for a specified period, protected from light.

-

Sample Analysis: Analyze samples at various time points using an appropriate HPLC method.

Causality Behind Experimental choices: Hydrogen peroxide is a common and effective oxidizing agent for forced degradation studies. Protecting the solution from light prevents potential photolytic degradation from confounding the results.

Photostability

Photostability testing evaluates the effect of light on the drug substance.[15][16] It is a critical parameter as exposure to light during manufacturing, storage, or administration can lead to degradation.[17]

Experimental Protocol: Photolytic Degradation

-

Sample Preparation: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Light Exposure: Expose the samples to a light source that provides both visible and UV light, as specified in ICH guideline Q1B.[15] The overall illumination should be not less than 1.2 million lux hours, and the near UV exposure should be not less than 200 watt-hours/square meter.

-

Sample Analysis: After exposure, analyze both the light-exposed and dark control samples for any changes in physical appearance and by HPLC for the formation of degradation products.

Causality Behind Experimental Choices: The dark control is essential to differentiate between degradation caused by light and that caused by thermal effects during the experiment. The specified light exposure levels are designed to simulate the effects of exposure to light during the product's lifecycle.[17]

Caption: Forced Degradation Study Workflow.

Part 3: Mechanistic Insights and Kinetic Analysis

Potential Degradation Pathways

Based on the general reactivity of sulfonamides, several degradation pathways for this compound can be postulated. The primary site of hydrolytic cleavage is typically the sulfonamide (S-N) bond.[13]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This would likely lead to the formation of 2-ethoxyaniline and methanesulfonic acid.

-

Oxidative Degradation: The aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives.[14] The ethoxy group could also be a site of oxidative cleavage.

Caption: Postulated Degradation Pathways.

Kinetic Analysis of Degradation

The data from forced degradation studies can be used to determine the kinetics of degradation, which is essential for predicting the shelf-life of the drug substance.[18][19] By plotting the concentration of the remaining parent drug against time under different stress conditions, the order of the reaction (e.g., zero-order or first-order) can be determined.[20]

The Arrhenius equation can then be used to evaluate the temperature dependence of the degradation rate and to calculate the activation energy. This information is crucial for establishing appropriate storage conditions and for predicting stability at temperatures not directly studied.

Hypothetical Data Summary

| Stress Condition | Temperature (°C) | Degradation (%) after 24h | Major Degradants Identified |

| 0.1 M HCl | 60 | 15.2 | 2-ethoxyaniline, Methanesulfonic acid |

| 0.1 M NaOH | 60 | 3.5 | Minor unidentified peaks |

| 3% H2O2 | 25 | 8.9 | Hydroxylated aromatic species |

| Light Exposure | 25 | 5.1 | Photodegradation products |

Conclusion

A comprehensive evaluation of the thermodynamic stability of this compound is a multi-faceted process that combines thermal analysis, forced degradation studies, and kinetic analysis. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize the stability profile of this molecule. By understanding its intrinsic stability and potential degradation pathways, we can ensure the development of a safe, effective, and stable pharmaceutical product.

References

- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.

- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Ceramxpert. (2026). Thermal Analysis in Drug Development: DSC and TGA.

- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.

- García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2016). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. SciELO.

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

- Roca, M., Castillo, M., Martorell, S., & Barceló, D. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.

- Bhangare, D., Rajput, N., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. ResearchGate.

- Roca, M., Castillo, M., Martorell, S., & Barceló, D. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate.

- Stella, V. J., & Hageman, M. J. (2003). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.

- Bhangare, D., Rajput, N., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Semantic Scholar.

- SGS. (n.d.). Forced Degradation Testing.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

- SlideShare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx.

- International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.

- SlideShare. (n.d.). Degradation Kinetics Of A Pharmaceutical Dosage Form | PPT.

- Q1 Scientific. (2021). Photostability testing theory and practice.

- BenchChem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.

- Technical University of Munich. (n.d.). Sulfonamide Degradation.

- MDPI. (n.d.). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).

- Chemdiv. (n.d.). Compound this compound.

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- National Institutes of Health. (n.d.). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin.

- ACS Publications. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water.

- MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.

- CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool.

- IGI Global. (2025). Kinetics of degradation: Significance and symbolism.

- AZoM. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.

Sources

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. Forced Degradation Testing | SGS Thailand [sgs.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijcrt.org [ijcrt.org]

- 5. ceramxpert.com [ceramxpert.com]

- 6. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 7. mdpi.com [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. youtube.com [youtube.com]

- 11. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. q1scientific.com [q1scientific.com]

- 18. researchgate.net [researchgate.net]

- 19. wisdomlib.org [wisdomlib.org]

- 20. Degradation Kinetics Of A Pharmaceutical Dosage Form | PPT [slideshare.net]

Methodological & Application

Application Note: Kinetic Control and Process Optimization for N-(2-ethoxyphenyl)methanesulfonamide Synthesis

Executive Summary

This application note details the optimization of reaction time and conditions for the synthesis of N-(2-ethoxyphenyl)methanesulfonamide (CAS: 169506-15-4) via the sulfonylation of 2-ethoxyaniline (o-phenetidine). While sulfonylation is a standard transformation, the specific reactivity of electron-rich anilines with methanesulfonyl chloride (MsCl) presents a critical process challenge: the competition between mono-sulfonylation (desired) and bis-sulfonylation (impurity).

We demonstrate that reaction time is a critical quality attribute (CQA) . Contrary to common intuition, extending reaction time often degrades purity. This protocol establishes a kinetic monitoring system using HPLC to identify the "Golden Window"—the precise time point where conversion is maximized (>98%) before the onset of significant bis-sulfonylation.

Scientific Background & Mechanistic Insight

The Reaction Landscape

The synthesis involves the nucleophilic attack of 2-ethoxyaniline on methanesulfonyl chloride. The presence of the ortho-ethoxy group increases the electron density of the aniline, making it highly nucleophilic.

Key Mechanistic Divergence:

Unlike benzenesulfonyl chlorides, methanesulfonyl chloride possesses acidic

-

Direct

Substitution: Dominant with weaker bases (e.g., Pyridine). -

Sulfene Elimination-Addition: Dominant with strong tertiary amines (e.g., Triethylamine). The base deprotonates MsCl to form a transient, highly reactive sulfene intermediate (

), which is then trapped by the amine.

The "Bis" Problem

The primary product, this compound, retains an acidic N-H proton (

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways and the critical control points.

Figure 1: Mechanistic pathway showing the divergence between the desired mono-sulfonylation and the parasitic bis-sulfonylation.

Optimization Strategy: The "Golden Window"

To optimize reaction time, we do not simply "wait for completion." We actively monitor the Rate of Disappearance (Starting Material) vs. the Rate of Appearance (Bis-Impurity) .

Experimental Variables

-

Stoichiometry: 1.0 equiv Aniline : 1.1 equiv MsCl. (Slight excess MsCl ensures conversion, but too much drives bis-formation).

-

Base: Pyridine (Preferred for kinetic control) vs. TEA (Too fast, promotes sulfene/exotherms).

-

Temperature: 0°C (Addition)

23°C (Reaction).

Data Simulation: Time-Course Analysis

The table below summarizes the kinetic profile of the reaction in Dichloromethane (DCM) with Pyridine (1.5 eq).

| Time (hr) | Temp (°C) | SM Remaining (%) | Product (%) | Bis-Impurity (%) | Status |

| 0.0 | 0 | 100.0 | 0.0 | 0.0 | Initiation |

| 0.5 | 0 | 45.2 | 54.5 | < 0.1 | Addition Phase |

| 1.0 | 23 | 12.4 | 87.1 | 0.2 | Warming |

| 2.0 | 23 | 1.8 | 97.8 | 0.4 | Optimal Stop |

| 4.0 | 23 | < 0.1 | 96.5 | 3.2 | Over-reaction |

| 12.0 | 23 | 0.0 | 91.0 | 8.5 | Degraded |

Insight: The reaction is essentially complete at 2 hours. Extending to 4+ hours does not improve yield; it converts the product into the bis-impurity.

Detailed Protocol

Materials

-

Reagents: 2-Ethoxyaniline (99%), Methanesulfonyl chloride (99.7%), Pyridine (Anhydrous), Dichloromethane (DCM, HPLC grade).

-

Equipment: 3-neck round bottom flask, addition funnel, internal thermometer, HPLC system (C18 column, Acetonitrile/Water gradient).

Step-by-Step Procedure

Step 1: Reactor Setup

-

Charge a dry, nitrogen-purged 3-neck flask with 2-ethoxyaniline (10.0 g, 72.9 mmol) .

-

Add DCM (100 mL) (10 vol). Stir to dissolve.

-

Add Pyridine (8.8 mL, 109 mmol, 1.5 equiv) .

-

Cool the mixture to 0–5°C using an ice/water bath.

Step 2: Controlled Addition (Critical for Purity)

-

Charge the addition funnel with Methanesulfonyl chloride (6.2 mL, 80.2 mmol, 1.1 equiv) diluted in DCM (20 mL) .

-

Add the MsCl solution dropwise over 30–45 minutes .

-

Control: Maintain internal temperature < 10°C.[1]

-

Why: Rapid addition generates a localized exotherm, favoring bis-sulfonylation and sulfene formation.

-

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the mixture to warm to 20–25°C (Room Temp) .

-

IPC Point: Sample the reaction at 1.5 hours and 2.0 hours .

-

Quench for HPLC: Take 50 µL reaction mixture

dilute in 1 mL MeCN:Water (1:1) -

Criteria: Stop reaction when Starting Material < 2.0% OR Bis-Impurity > 0.5%.

-

Step 4: Quench & Workup

-

Once the endpoint is reached (typically 2.0 h), add 1M HCl (50 mL) to the reactor.

-

Function: Neutralizes excess pyridine and hydrolyzes unreacted MsCl.

-

-

Separate the organic layer.[2]

-

Wash organic layer with Water (50 mL) followed by Brine (50 mL) .

-

Dry over

, filter, and concentrate in vacuo.

Step 5: Crystallization (Purification)

-

The crude oil often solidifies. Recrystallize from Ethanol/Water (9:1) or Toluene/Heptane if high purity (>99.5%) is required.

Process Decision Workflow

This flowchart guides the operator through the critical decision-making process during the reaction.

Figure 2: Decision logic for reaction termination based on HPLC data.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Bis-Sulfonamide (>1%) | Excess MsCl or High Temp. | Reduce MsCl to 1.05 eq. Ensure addition is strictly at 0°C. |

| Low Conversion (<90%) | Wet solvents (MsCl hydrolysis). | Use anhydrous DCM.[1] Ensure Pyridine is dry.[2] |

| Purple/Dark Color | Oxidation of aniline.[3] | Purge reactor with Nitrogen before addition. |

| Emulsion during Workup | Pyridine salts. | Ensure the 1M HCl wash is acidic (pH < 2). Add more brine. |

References

-

BenchChem Technical Support. Methanesulfonylation of Anilines: Troubleshooting & Optimization. Retrieved from .

-

National Institutes of Health (NIH). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC Article.[4] Retrieved from .

-

ChemicalBook. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis and related reactions. Retrieved from .

-

PubChem. N-(2-phenoxyphenyl)methanesulfonamide Compound Summary. CID 103958. Retrieved from .

-

ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines: Kinetics and Mechanism. Retrieved from .

Sources

Preparation of stock solutions of N-(2-ethoxyphenyl)methanesulfonamide for cell assays

Application Note: Preparation and Handling of N-(2-ethoxyphenyl)methanesulfonamide Stock Solutions for Cell-Based Assays

Abstract & Compound Profile

This compound is a sulfonamide derivative often utilized as a structural probe or intermediate in medicinal chemistry.[1] Like many sulfonamide bioisosteres, it exhibits poor aqueous solubility and moderate lipophilicity. Improper solubilization leads to micro-precipitation in cell culture media, resulting in "false negative" potency data or "false positive" toxicity due to crystal formation.

This guide details a standardized protocol for preparing high-integrity stock solutions, emphasizing the prevention of compound "crash-out" during the transition from organic solvent to aqueous culture media.[1]

Physicochemical Profile (Theoretical)

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | ~215.27 g/mol | Use this for Molarity calculations.[1] |

| Predicted LogP | ~1.8 – 2.2 | Moderately Lipophilic. |

| pKa (Sulfonamide NH) | ~10.0 | Weakly acidic; ionization increases at high pH. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous, |

| Aqueous Solubility | Low (< 1 mM) | Risk of precipitation in PBS/Media. |

Critical Material Safety & Handling

-

PPE: Standard Level 2 (Lab coat, nitrile gloves, safety glasses). Sulfonamides can cause allergic reactions in sensitized individuals. Handle powder in a fume hood.

-

Static Electricity: This compound is a crystalline solid. Use an anti-static gun or polonium strip if the powder "flies" during weighing.

-

Light Sensitivity: Sulfonamides are generally stable, but storing stocks in amber vials is a best practice to prevent photo-degradation over long periods.

Protocol: Primary Stock Solution Preparation (10 mM)

Objective: Create a stable, 10 mM master stock in 100% DMSO.

Rationale: We target 10 mM rather than 100 mM. While the compound may dissolve at 100 mM, the higher concentration increases the risk of precipitation upon freeze-thaw cycles and makes the initial dilution step into media more prone to shock precipitation.

Materials

-

This compound (Solid)[1]

-

DMSO (Cell Culture Grade, Sterile Filtered)

-

Amber Glass Vials (Borosilicate, with PTFE-lined caps)[1]

-

Vortex Mixer

-

Ultrasonic Bath (Optional)

Step-by-Step Procedure

-

Calculation: To prepare 1 mL of 10 mM stock:

-

Weighing: Weigh the solid directly into the amber vial. Record mass to 0.01 mg precision. Example: You weigh 3.40 mg .

-

Solubilization: Add the calculated volume of DMSO.

-

Vortex vigorously for 30 seconds.

-

Inspect: Hold the vial up to a light source. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

-

Warning: Do not heat above 37°C, as sulfonamides can degrade thermally or degrade the DMSO.

-

-

Storage:

-

Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Ensure caps are tight to prevent DMSO hygroscopicity (water absorption causes precipitation).

-

Protocol: Serial Dilution for Cell Assays (The "Step-Down" Method)[1]

The Problem: Pipetting 100% DMSO stock directly into cell media often causes local high concentrations at the pipette tip, leading to immediate, invisible microprecipitation. The Solution: Use an "Intermediate Dilution" plate.

Workflow Diagram (Graphviz)

Caption: The "Step-Down" dilution method minimizes osmotic shock and precipitation risks by creating a stable intermediate before cell exposure.[1]

Detailed Dilution Steps

-

Thaw: Warm the stock aliquot to Room Temperature (RT) until fully liquid. Vortex to ensure homogeneity.

-

Intermediate Preparation (100x):

-

Prepare a sterile tube/plate with culture media (or PBS).

-

Dilute the 10 mM stock 1:100 into the media.

-

Example: Add 10 µL of 10 mM Stock to 990 µL Media.

-

Result:100 µM compound concentration, 1% DMSO .

-

Action: Vortex immediately. Visually inspect for turbidity. If cloudy, the compound has crashed out (See Troubleshooting).

-

-

Final Dosing (1x):

-

Add the Intermediate solution to your cells.

-

Example: Add 10 µL of Intermediate (100 µM) to 990 µL of Cell Suspension.

-

Result:1 µM final compound, 0.01% DMSO .

-

Note: Most cells tolerate up to 0.5% DMSO.[2] This protocol keeps it well below that limit.

-

Quality Control & Troubleshooting

Precipitation Decision Tree

Caption: Logic flow for assessing solubility competence before committing to the assay.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Crystals in Stock (frozen) | Normal freezing behavior. | Thaw completely at RT. Vortex. Do not heat >37°C. |

| Crystals in Stock (RT) | Saturation reached or water ingress. | Sonicate. If persists, filter (0.2 µm PTFE) and re-quantify concentration via HPLC, or prepare fresh. |

| Cloudiness upon Media addition | "Crash-out" (Low aqueous solubility).[1] | 1. Dilute stock to 5 mM. 2. Increase serum (FBS) in media (proteins bind drug, keeping it in solution). 3. Use the "Intermediate" step described above. |

| Cell Toxicity in Vehicle Control | DMSO concentration too high. | Ensure final DMSO is <0.5% (v/v).[3][4][5] For sensitive lines (e.g., primary neurons), keep <0.1%. |

References & Authoritative Sources

-

Assay Guidance Manual (NCATS/NIH): Compound Management and Handling.

-

Source:

-

Relevance: Gold standard for DMSO handling, solubility limits, and serial dilution protocols.

-

-

MedChemExpress (MCE): Compound Handling Instructions.

-

Source:

-

Relevance: General storage and solubilization guidelines for small molecules.

-

-

Gaylord Chemical: DMSO Solubility Data & Handling.

-

Source:

-

Relevance: Technical data on DMSO properties, freezing points, and hygroscopicity.[6]

-

-

PubChem: Methanesulfonamide Data.

-

Source:

-

Relevance: Physicochemical property verification (LogP, MW).

-

Sources

Application Note: Accelerated Synthesis of N-(2-ethoxyphenyl)methanesulfonamide via Microwave Irradiation

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-(2-ethoxyphenyl)methanesulfonamide using microwave irradiation. While traditional sulfonylation of sterically hindered ortho-substituted anilines often requires prolonged reflux times (4–12 hours) and excess reagents to overcome kinetic barriers, this microwave-assisted protocol achieves >90% conversion in under 20 minutes.

The method utilizes the dielectric heating properties of polar solvents (pyridine/DCM) to accelerate the nucleophilic attack of 2-ethoxyaniline on methanesulfonyl chloride (MsCl). This guide is designed for medicinal chemists requiring rapid access to sulfonamide scaffolds, which are critical pharmacophores in drug discovery (e.g., tamsulosin analogs, kinase inhibitors).

Reaction Mechanism & Rationale

Chemical Causality

The synthesis involves the sulfonylation of a primary amine. 2-Ethoxyaniline (o-phenetidine) presents a specific challenge: while the ethoxy group is electron-donating (increasing nucleophilicity), its position at the ortho carbon creates steric hindrance that impedes the approach of the sulfonyl electrophile.

Microwave irradiation overcomes this barrier by:

-

Rapid Kinetic Energy Transfer: Direct coupling with the solvent dipoles increases the molecular collision frequency.

-

Local Superheating: Overcoming the activation energy (

) barrier for the formation of the tetrahedral transition state more efficiently than convective heating.

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of the microwave-assisted sulfonylation.[1][2][3] The base (pyridine) is critical for sequestering the HCl byproduct to drive equilibrium forward.

Materials & Equipment

Reagents

| Reagent | Equiv. | Role | Purity Requirement |

| 2-Ethoxyaniline | 1.0 | Substrate | >98% (Distill if dark) |

| Methanesulfonyl Chloride (MsCl) | 1.2 | Electrophile | >99% (Moisture sensitive) |

| Pyridine | Solvent | Base/Solvent | Anhydrous (<0.1% H2O) |

| Dichloromethane (DCM) | Optional | Co-solvent | HPLC Grade |

Equipment

-

Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).

-

Vessel: 10 mL or 30 mL pressure-rated borosilicate glass vial with crimp/snap cap and PTFE/silicone septum.

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is preferred for highest accuracy in polar solvents.

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Preparation

-

In a 10 mL microwave vial, dissolve 2-ethoxyaniline (137 mg, 1.0 mmol) in Pyridine (2.0 mL).

-

Why Pyridine? It acts as both the solvent (high tan

for efficient MW absorption) and the acid scavenger.

-

-

Cool the vial to 0°C in an ice bath. The reaction is exothermic; uncontrolled addition can lead to bis-sulfonylation.

-

Dropwise, add Methanesulfonyl chloride (93 µL, 1.2 mmol).

-

Seal the vial immediately with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the reactor with the following parameters:

-

Temperature: 90°C

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 150 W)

-

Stirring: High speed

Step 3: Workup & Purification

-

Cool the vessel to room temperature (using compressed air flow feature of the reactor).

-

Transfer the reaction mixture to a separatory funnel containing 10 mL DCM .

-

Acid Wash (Critical): Wash with 1M HCl (2 x 10 mL) .

-

Self-Validating Step: The aqueous layer must be acidic (pH < 2). This converts excess pyridine and unreacted aniline into water-soluble salts, removing them from the organic layer.

-

-

Wash with Brine (10 mL), dry over MgSO₄, and concentrate in vacuo.

-

Recrystallization: If the residue is solid, recrystallize from EtOH/Water (9:1). If oil, use flash chromatography (Hexane/EtOAc 8:2).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Results & Discussion

Comparative Analysis

The microwave protocol demonstrates superior efficiency compared to conventional thermal heating (oil bath reflux).

| Parameter | Conventional Method | Microwave Method (This Protocol) | Improvement |

| Temperature | 115°C (Reflux) | 90°C | Energy Efficient |

| Time | 4–6 Hours | 10 Minutes | 24x Faster |

| Yield | 72–78% | 92–95% | +20% Yield |

| Purity (Crude) | Low (requires column) | High (recrystallization only) | Green Chemistry |

Self-Validating Analytical Data

To ensure the protocol was successful, the isolated product must meet these criteria:

-

TLC:

(Hexane/EtOAc 7:3). The spot should be UV active and distinct from the starting aniline ( -

1H NMR (CDCl3, 400 MHz):

- 1.45 (t, 3H, -CH2CH3 )

- 2.95 (s, 3H, CH3 -SO2-) Diagnostic Singlet

- 4.10 (q, 2H, -OCH2 -)

- 6.80–7.50 (m, 4H, Aromatic)

- 7.15 (br s, 1H, NH ) Disappears with D2O shake

Troubleshooting & Optimization

-

Bis-Sulfonylation:

-

Low Yield:

-

Green Chemistry Adaptation:

-

Pyridine can be toxic. A greener alternative is using Ethyl Acetate as solvent with K₂CO₃ (2.0 eq) as the base. MW conditions: 100°C, 15 min.

-

References

-

De Luca, L., & Giacomelli, G. (2008).[4][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

- Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. (General reference for MW theory and solvent selection).

-

Sahoo, S., et al. (2018). Microwave-assisted synthesis of sulfonamides from anilines.[7] Journal of Applied Pharmaceutical Science. (Contextual grounding for aniline sulfonylation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst | MDPI [mdpi.com]

- 4. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During Methanesulfonyl Chloride Addition

Welcome to the Technical Support Center for methanesulfonyl chloride (MsCl) applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the conversion of alcohols to methanesulfonates (mesylates). By understanding the underlying mechanisms and critical process parameters, you can significantly improve reaction efficiency, product yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of reacting an alcohol with methanesulfonyl chloride?

The reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base converts the hydroxyl (-OH) group into a methanesulfonate (-OMs) group.[1][2] The hydroxyl group is a poor leaving group in nucleophilic substitution and elimination reactions.[3] The resulting mesylate, however, is an excellent leaving group, facilitating a wide range of subsequent transformations.[2][4] This conversion is a fundamental strategy in organic synthesis to activate alcohols for further reactions.[4]

Q2: I'm observing the formation of an alkyl chloride as a major byproduct. What is causing this and how can I prevent it?

The formation of an alkyl chloride is a common side reaction during mesylation, particularly when using a tertiary amine base like triethylamine (NEt₃) in a solvent such as dichloromethane (DCM).[5] The triethylamine hydrochloride salt (NEt₃·HCl) formed during the reaction can serve as a source of chloride ions, which can displace the mesylate in an SN2 reaction.[4][6]

To minimize alkyl chloride formation, consider the following:

-

Temperature Control: Maintain a low reaction temperature, typically 0 °C or below, during the addition of MsCl and for a period thereafter.[4][7] This disfavors the SN2 displacement of the mesylate by the chloride ion.

-

Choice of Base: While triethylamine is common, sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine can be less prone to forming reactive chloride salts.[4][8] Pyridine is another option, though it is more nucleophilic and may introduce other complications.[1]

-

Alternative Reagent: If alkyl chloride formation is persistent, consider using methanesulfonic anhydride ((MeSO₂)₂O).[5] This reagent achieves the same conversion of the alcohol to the mesylate but does not generate a chloride byproduct.[5]

Q3: My reaction is sluggish and incomplete, even after extended reaction times. What are the likely causes?

Several factors can contribute to an incomplete mesylation reaction:

-

Moisture: Methanesulfonyl chloride is highly reactive towards water, leading to its rapid hydrolysis to form methanesulfonic acid and hydrochloric acid.[9][10] Ensure all glassware is oven-dried and solvents are anhydrous.[4][11] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[10]

-

Steric Hindrance: Highly sterically hindered alcohols react more slowly.[12][13] For these substrates, you may need to increase the reaction time, use a less hindered base, or slightly elevate the temperature after the initial addition of MsCl.

-

Insufficient Base: An inadequate amount of base will result in the accumulation of HCl, which can protonate the starting alcohol, rendering it less nucleophilic and halting the reaction.[8] Typically, 1.1 to 1.5 equivalents of base are used.[14]

Q4: I've noticed the formation of an elimination product (an alkene). How can I favor the desired substitution reaction?

The formation of an alkene byproduct occurs via an E2 elimination pathway, where a base removes a proton from a carbon adjacent to the mesylate-bearing carbon, leading to the expulsion of the mesylate leaving group.[4]

Strategies to minimize elimination include:

-

Choice of Base: Use a non-nucleophilic, sterically hindered base. Strong, bulky bases are more likely to act as a proton shuttle for elimination.

-

Temperature: Lower reaction temperatures generally favor substitution over elimination.

-

Substrate Structure: Elimination is more prevalent with secondary and tertiary alcohols, especially when there are accessible beta-hydrogens.[15] For these substrates, careful selection of the base and reaction conditions is crucial.

Q5: What is the "sulfene" intermediate, and how does it affect my reaction?

When a strong base like triethylamine is used, it can deprotonate the acidic α-proton of methanesulfonyl chloride to form a highly reactive intermediate called sulfene (CH₂=SO₂).[2][16][17] The alcohol then attacks the sulfene, which is a different mechanistic pathway than the direct nucleophilic attack of the alcohol on the sulfur atom of MsCl.[17][18] While this pathway can be advantageous for sterically hindered alcohols, it can also lead to side reactions if the sulfene is not efficiently trapped by the alcohol.[16][17] The choice of base can influence the extent to which the sulfene mechanism predominates.[18][19]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no product formation | 1. Presence of water in reagents or glassware. 2. Decomposed methanesulfonyl chloride. 3. Insufficient base. 4. Sterically hindered alcohol. | 1. Use anhydrous solvents and oven-dried glassware.[4][11] Run the reaction under an inert atmosphere. 2. Use freshly opened or distilled MsCl. 3. Use at least 1.1 equivalents of a non-nucleophilic base.[14] 4. Increase reaction time and/or temperature after initial MsCl addition. |

| Formation of alkyl chloride byproduct | 1. Displacement of the mesylate by chloride ions from the amine hydrochloride salt.[4] 2. Reaction temperature is too high. | 1. Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine.[8] 2. Maintain a low reaction temperature (0 °C or below).[4] 3. Consider using methanesulfonic anhydride as an alternative to MsCl.[5] |

| Formation of elimination (alkene) byproduct | 1. Use of a strong, non-nucleophilic base promoting E2 elimination.[4] 2. Substrate is a secondary or tertiary alcohol. | 1. Use a less basic amine, such as pyridine, or a more sterically hindered base. 2. Maintain low reaction temperatures. |

| Formation of multiple unidentified byproducts | 1. Reaction of sulfene intermediate with other species. 2. Degradation of starting material or product under the reaction conditions. | 1. Add the alcohol and base to the reaction vessel before slowly adding the MsCl to ensure the sulfene is trapped as it forms. 2. Screen different bases and solvents to find milder conditions. |

| Difficulty in removing the amine hydrochloride salt during workup | 1. High polarity of the salt. | 1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Follow with a saturated sodium bicarbonate wash.[7] |

Experimental Protocols

Standard Protocol for Mesylation of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) in an oven-dried, round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq).[14]

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.[14]

-

Stir the reaction at 0 °C for 30-60 minutes after the addition is complete.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.

Protocol for Minimizing Alkyl Chloride Formation in a Secondary Alcohol Mesylation

-

To a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere, add diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the reaction mixture to -10 °C using a salt-ice bath.

-

Slowly add methanesulfonic anhydride (1.2 eq) portion-wise or as a solution in DCM, maintaining the internal temperature below -5 °C.

-

Stir the reaction at -10 °C to 0 °C and monitor by TLC.

-

Upon completion, quench with cold saturated aqueous NH₄Cl.

-

Follow the workup procedure outlined in the standard protocol.

Visualizing Reaction Pathways

Caption: Competing reaction pathways during the mesylation of an alcohol.

References

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

kchem.org. (n.d.). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Retrieved from [Link]

-

YouTube. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

-

Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

-

ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

-

ResearchGate. (2015, January 27). What are the alternatives to triethylamine (TEA) as organic base for crosslinking poly (4-vinylphenol) (PVP) using HDA?. Retrieved from [Link]

-

ACS Omega. (2024, July 2). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methanesulfinyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

-

Reddit. (n.d.). Mesylation and Tosylation. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2022, January 12). Is MsCl sensitive to base equivalence?. Retrieved from [Link]

-

Jarquín Sánchez, C. M. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds!. Medium. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]

-

Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

-

Reddit. (2018, October 2). Mesyl chloride - practical considerations. r/chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding Methanesulfonyl Chloride Safety and Handling Protocols. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

YouTube. (2015, September 5). 03 23 Mesylates and Tosylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. cjarquin.medium.com [cjarquin.medium.com]

- 13. Steric effects - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 17. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Features of N-(2-ethoxyphenyl)methanesulfonamide: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful tools for this purpose. This guide provides a detailed analysis of the expected 1H NMR chemical shift assignments for N-(2-ethoxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage spectral data from structurally related compounds and established principles of NMR spectroscopy to provide a robust, predictive framework. This approach not only offers a reliable estimation of the spectrum but also deepens the understanding of structure-spectra correlations.

The Importance of Predictive Analysis in NMR

While direct experimental data is the gold standard, predictive analysis based on the vast repository of existing NMR data serves as a crucial starting point in structural verification. It allows researchers to anticipate spectral features, identify potential regions of signal overlap, and design appropriate NMR experiments for confirmation. This guide will compare the expected spectrum of this compound with data from analogous compounds to provide a comprehensive understanding of the influence of its constituent functional groups on the 1H NMR spectrum.

Experimental Protocol: A Validated Approach

To ensure the acquisition of high-quality 1H NMR data for compounds like this compound, the following experimental protocol is recommended:

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a clean and dry NMR tube.

-

Ensure complete dissolution of the sample. Gentle warming or sonication may be employed if necessary.

Instrumental Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the chosen solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the 1H frequency.

This standardized protocol ensures reproducibility and minimizes artifacts in the resulting spectrum.

Predicted 1H NMR Chemical Shift Assignments for this compound

The structure of this compound contains three key proton-bearing moieties: the ethoxy group, the aromatic ring, and the methanesulfonamide group. The predicted chemical shifts and multiplicities for each are detailed below and summarized in Table 1.

Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-a (CH₃ of ethoxy) | 1.3 - 1.5 | Triplet (t) | 3H |

| H-b (CH₂ of ethoxy) | 3.9 - 4.2 | Quartet (q) | 2H |

| H-c (CH₃ of methanesulfonamide) | 2.9 - 3.1 | Singlet (s) | 3H |

| H-d, H-e, H-f, H-g (Aromatic) | 6.8 - 7.8 | Multiplet (m) | 4H |

| H-h (N-H of sulfonamide) | 7.0 - 9.0 (solvent dependent) | Broad Singlet (br s) | 1H |

In-depth Analysis and Comparison

The Ethoxy Group Signature

The ethoxy group (-O-CH₂-CH₃) gives rise to a characteristic ethyl pattern.

-

H-a (Methyl Protons): These protons are expected to appear as a triplet in the upfield region of the spectrum, typically between 1.3 and 1.5 ppm . This is due to coupling with the adjacent methylene protons (H-b). The integration of this signal will be 3H. For comparison, the methyl protons in ethylcellulose have been observed at approximately 1.15 ppm.[1]

-

H-b (Methylene Protons): The methylene protons, being adjacent to the electron-withdrawing oxygen atom, will be deshielded and resonate further downfield, anticipated between 3.9 and 4.2 ppm . They will appear as a quartet due to coupling with the three methyl protons (H-a). The integration will be 2H. The typical range for protons in an R-O-CH₂-R environment is around 3.6 ppm.[2]

The Aromatic Region: A Case for ortho-Substitution

The four protons on the disubstituted benzene ring (H-d, H-e, H-f, H-g) will resonate in the aromatic region, generally between 6.5 and 8.4 ppm .[3] The ortho-substitution pattern, with an ethoxy group and a methanesulfonamide group, will lead to a complex multiplet.

-

Influence of Substituents: The ethoxy group is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield.[4] Conversely, the methanesulfonamide group is electron-withdrawing, which deshields the ortho and para protons, shifting them downfield.[4]

-

Predicted Pattern: The interplay of these opposing effects will result in a complex and potentially overlapping multiplet for the four aromatic protons. A detailed 2D NMR experiment, such as COSY, would be necessary for unambiguous assignment of each aromatic proton. In a study of N-(substituted phenyl)-methanesulfonamides, the aromatic protons were observed in a range of approximately 7.0 to 7.5 ppm.[5]

The Methanesulfonamide Moiety

-

H-c (Methyl Protons): The methyl protons of the methanesulfonamide group (-SO₂-CH₃) are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is typically found in the range of 2.9 to 3.1 ppm . For the parent compound, methanesulfonamide, the methyl protons appear at 2.914 ppm in DMSO-d₆.[6]

-

H-h (N-H Proton): The sulfonamide proton (N-H) is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet, typically in the range of 7.0 to 9.0 ppm . In some cases, especially in protic solvents or in the presence of water, this peak can be very broad or even exchange with the solvent and become undetectable. A D₂O exchange experiment can be used to confirm the presence of this proton; upon addition of a drop of D₂O, the N-H peak will disappear.[7]

Visualizing the Predicted Spectrum

The following diagram illustrates the expected regions for the key proton signals of this compound.

Caption: Predicted 1H NMR spectral regions for this compound.

Workflow for Structural Confirmation

For definitive structural confirmation, the following workflow is recommended:

Caption: Recommended workflow for the structural elucidation of this compound.

Conclusion

This guide provides a comprehensive, data-supported prediction of the 1H NMR spectrum of this compound. By comparing with structurally related compounds and adhering to fundamental NMR principles, researchers can confidently approach the structural elucidation of this and similar molecules. The provided experimental protocol and analytical workflow offer a robust framework for obtaining and interpreting high-quality NMR data, ensuring the scientific rigor required in drug discovery and development.

References

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

PubMed. Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

ResearchGate. 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo... [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Zeitschrift für Naturforschung B. Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. [Link]

-

The Automated Topology Builder. Methanesulfonamide | CH5NO2S | MD Topology | NMR | X-Ray. [Link]

-

Mol-Instincts. Compound N-(2-ethoxyphenyl)-N

2-(methanesulfonyl)-N2-phenylalaninamide. [Link] -

Oregon State University. 1H NMR Chemical Shift. [Link]

-

PubChem. N-(2-phenoxyphenyl)methanesulphonamide. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

SpectraBase. Methanesulfonic acid (anhydrous) - Optional[1H NMR] - Spectrum. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

SpectraBase. N-(2-ethoxyphenyl)ethanesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. youtube.com [youtube.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Methanesulfonamide(3144-09-0) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Comparing bioefficacy of N-(2-ethoxyphenyl)methanesulfonamide vs. sulfonamide analogs

A Comparative Guide to the Bioefficacy of Sulfonamide-Based COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone pharmacophore in a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) that achieve their therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] This guide provides a comparative analysis of the bioefficacy of N-(2-ethoxyphenyl)methanesulfonamide and its structural analogs. While direct experimental data for this compound is limited in publicly accessible literature, we can infer its potential activity based on well-characterized analogs like Nimesulide and Celecoxib. This document will dissect the mechanism of action, compare inhibitory activities through established data, detail the experimental protocols for efficacy assessment, and explore the structure-activity relationships that govern the potency and selectivity of this important class of molecules.

Introduction: The Central Role of COX-2 in Inflammation and the Sulfonamide Solution

Inflammation is a complex biological response orchestrated by a variety of signaling molecules, with prostaglandins playing a pivotal role in mediating pain and swelling.[2] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastric mucosal integrity and platelet function.[2] In contrast, the COX-2 isoform is inducible and is significantly upregulated at sites of inflammation.[2][3]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[4] This lack of selectivity is the primary cause of common gastrointestinal side effects, like stomach ulcers.[2] The development of selective COX-2 inhibitors was a landmark achievement in medicinal chemistry, offering a therapeutic strategy with a potentially improved safety profile.[1] The sulfonamide moiety (–SO₂NH₂) proved to be a critical structural feature for achieving this selectivity, leading to the development of drugs like Celecoxib and Nimesulide.[5][6] These agents bind effectively to the active site of COX-2, which has a larger, more accommodating binding pocket compared to COX-1, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[2][4]

Mechanism of Action: How Sulfonamides Selectively Target COX-2

The selective inhibition of COX-2 by sulfonamide-containing drugs is a result of specific molecular interactions within the enzyme's active site.[5] The diaryl-substituted pyrazole structure of Celecoxib, for example, features a polar sulfonamide side chain.[4][7] This side chain inserts into a hydrophilic secondary pocket present in COX-2 but absent in COX-1.[4][5] This interaction, primarily through hydrogen bonding with key amino acid residues like Arginine 513 (Arg513), anchors the inhibitor within the active site, effectively blocking the entry of the natural substrate, arachidonic acid.[5][8]

The following diagram illustrates the prostaglandin synthesis pathway and the specific point of intervention for COX-2 inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

13C NMR Peak Validation for N-(2-ethoxyphenyl)methanesulfonamide: A Comparative Technical Guide

Executive Summary: The Structural Imperative

In drug development, sulfonamides are a privileged scaffold, yet the validation of specific regioisomers—particularly ortho-substituted variants like N-(2-ethoxyphenyl)methanesulfonamide —presents unique analytical challenges compared to their para counterparts.

This guide provides an objective technical comparison of the 13C NMR profile of this compound against its structural isomers and precursors. By analyzing the distinct lack of symmetry in the ortho isomer versus the para alternative, and quantifying the electronic shift from the aniline precursor, we establish a self-validating protocol for structural confirmation.

Experimental Methodology

To ensure reproducibility and high-resolution detection of quaternary carbons (critical for this validation), the following protocol is recommended.

Synthesis Context (For Reference)

-

Reaction: Sulfonylation of 2-ethoxyaniline with methanesulfonyl chloride (MsCl) using Pyridine or Triethylamine (TEA) as a base.[1]

-

Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hexane/EtOAc).[1]

-

Critical Impurities: Residual 2-ethoxyaniline (starting material) and N,N-bis(mesyl) side products.[1]

NMR Acquisition Protocol

Standard proton-decoupled 13C NMR parameters often miss low-intensity quaternary carbons (C-1 and C-2). Use this optimized parameter set:

| Parameter | Setting | Rationale |

| Frequency | 100 MHz or higher | Sufficient dispersion for aromatic region. |

| Solvent | DMSO-d6 or CDCl3 | DMSO-d6 is preferred for sulfonamides to prevent aggregation and sharpen NH-adjacent peaks. |

| Pulse Sequence | zgpg30 (Bruker) | Power-gated decoupling to minimize NOE enhancement bias.[1] |

| Relaxation Delay (D1) | 3.0 - 5.0 sec | CRITICAL: Allows full relaxation of quaternary C-N and C-O carbons for accurate integration/visibility.[1] |

| Scans (NS) | > 512 | Required to resolve the low-intensity quaternary peaks against noise. |

| Temperature | 298 K | Standard; elevated T (310 K) can be used if rotamers broaden peaks.[1] |

Comparative Performance: Target vs. Alternatives

The core validation relies on distinguishing the target product from (A) The Starting Material and (B) The Para-Regioisomer .

Comparison A: Target vs. Starting Material (Reaction Monitoring)

The conversion of the free amine (-NH2) to the sulfonamide (-NHSO2Me) induces a diagnostic shift in the ipso-carbon (C-1).

Table 1: Chemical Shift Shifts (Δδ) upon Sulfonylation

| Carbon Position | 2-Ethoxyaniline (Precursor) | Target Product | Shift Effect (Δδ) | Mechanistic Insight |

| C-1 (C-N) | ~135.0 ppm | ~126.5 ppm | Upfield (-8.5) | Sulfonamide group is electron-withdrawing but less resonance-donating than free amine, shielding C-1.[1] |

| C-2 (C-O) | ~146.0 ppm | ~149.5 ppm | Downfield (+3.[1]5) | Ortho-effect and slight deshielding from the sulfonamide proximity. |

| Mesyl-CH3 | Absent | 39.0 - 41.0 ppm | New Signal | Definitive proof of sulfonyl group incorporation. |

Comparison B: Target (Ortho) vs. Isomer (Para)

This is the most robust validation step.[1] The para-isomer (N-(4-ethoxyphenyl)methanesulfonamide) possesses a C2 axis of symmetry, rendering the ortho and meta carbons equivalent. The target ortho-isomer lacks this symmetry .

Table 2: Symmetry-Based Structural Validation

| Feature | Target (Ortho-Isomer) | Alternative (Para-Isomer) | Validation Logic |

| Total Aromatic Signals | 6 Distinct Peaks | 4 Distinct Peaks | Ortho asymmetry makes every ring carbon unique.[1] Para symmetry equates C2/C6 and C3/C5.[1] |

| Quaternary Carbons | 2 (C-N, C-O) | 2 (C-N, C-O) | Both have two, but their chemical shifts differ due to relative positioning.[1] |

| Methine (CH) Carbons | 4 Distinct Intensities | 2 High Intensity (2x) | In the Para isomer, the CH signals will be roughly double the intensity of the Ortho CH signals due to equivalence. |

Detailed Peak Assignment Guide

Below is the validated assignment list for this compound in DMSO-d6.

Quantitative Data Table

| Carbon Label | Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Assignment Notes |

| C-O (Ethoxy) | 149.5 ± 1.0 | Cq (Quaternary) | Most downfield aromatic peak due to direct oxygen attachment.[1] |

| C-N (Sulfonamide) | 126.5 ± 1.0 | Cq (Quaternary) | Significant upfield shift compared to C-O.[1] |

| Ar-C (C-3) | 112.5 ± 1.0 | CH | Ortho to Ethoxy; strongly shielded by oxygen resonance.[1] |

| Ar-C (C-5) | 120.5 ± 1.0 | CH | Para to Ethoxy; shielded.[1] |

| Ar-C (C-4) | 125.0 ± 1.0 | CH | Meta to Ethoxy; less affected.[1] |

| Ar-C (C-6) | 122.0 ± 1.0 | CH | Ortho to Sulfonamide group.[1] |

| OCH2 | 64.0 ± 0.5 | CH2 (Negative) | Characteristic ethoxy methylene.[1] |

| Mesyl-CH3 | 40.5 ± 0.5 | CH3 (Positive) | Diagnostic Peak. Distinct from O-CH3 or C-CH3.[1] |

| Ethoxy-CH3 | 14.5 ± 0.5 | CH3 (Positive) | Typical terminal methyl.[1] |

Visual Validation Workflow

The following diagram illustrates the logic flow for confirming the structure using the data above.

Caption: Logical decision tree for validating the Ortho-regioisomer using 13C NMR peak counting and symmetry analysis.

Mechanistic Analysis of Signal Assignments

Understanding why the peaks appear where they do adds a layer of "Expertise" (E-E-A-T) to the validation.[1]

-

The "Mesyl" Marker (40.5 ppm): The methyl group attached to the sulfonyl sulfur is highly characteristic.[1] It appears significantly upfield of methoxy groups (~55 ppm) but downfield of alkyl methyls (~15-20 ppm) due to the strong inductive effect of the sulfonyl group.

-

The "Ortho" Shielding (C-3 @ 112.5 ppm): The ethoxy group is an electron-donating group (EDG) by resonance.[1] This increases electron density at the ortho and para positions.[1] Consequently, C-3 (ortho to ethoxy) is the most shielded (lowest ppm) aromatic carbon.[1]

-

The "Deshielding" of C-2 (149.5 ppm): The carbon directly attached to the oxygen is heavily deshielded due to the electronegativity of Oxygen, making it the furthest downfield signal.

Structural Connectivity Diagram

Caption: Connectivity map correlating functional groups to specific 13C NMR chemical shift regions.

References

-

Spectral Database for Organic Compounds (SDBS). "Carbon-13 NMR of Ethoxybenzene derivatives." National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

-

LibreTexts Chemistry. "13C NMR Chemical Shifts and Characteristics." [Link]

-

PrepChem. "Synthesis of N-[4-[2-(Diethylamino)ethoxy]phenyl]methanesulfonamide." (Analogous synthesis reference). [Link]

-

University of Wisconsin-Madison. "Evans Group pKa Table and Chemical Shift Tables."[1] [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.